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molecular formula C7H7BrN2O2 B1358163 Methyl 5-(bromomethyl)pyrazine-2-carboxylate CAS No. 193966-70-0

Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Cat. No. B1358163
M. Wt: 231.05 g/mol
InChI Key: OIGRHUBIDWZLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459472B2

Procedure details

To a solution of 5-methyl-pyrazine-2-carboxylic acid methyl ester (2.0 g, 13.146 mmol) in CCl4 (25 mL0 was added NBS (2.57 g, 14.461 mmol) and benzoyl peroxide (0.318 g, 1.314 mmol) and the solution was heated at 70 C. for 1 h. Upon cooling to RT, the organic layer was washed with NaHCO3, water, dried (Na2SO4), and concentrated under reduced pressure to give 0.900 g 5-Bromomethyl-pyrazine-2-carboxylic acid methyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
0.318 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([CH3:11])=[CH:7][N:6]=1)=[O:4].C1C(=O)N([Br:19])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([CH2:11][Br:19])=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1)C
Name
Quantity
2.57 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.318 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 70 C
WASH
Type
WASH
Details
the organic layer was washed with NaHCO3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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